WZ4141R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

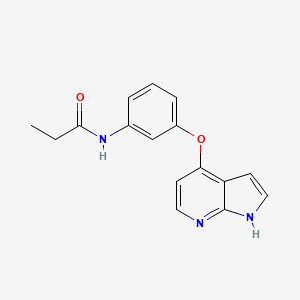

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRPLDOUQAMQEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WZ4141R: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of WZ4141R, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyrimidine ring system, a common scaffold for kinase inhibitors.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-N'-(3-methoxy-4-(methoxycarbonyl)phenyl)urea |

| CAS Number | 2319589-98-3 |

| Molecular Formula | C21H22ClN5O2 |

| Molecular Weight | 427.89 g/mol |

| SMILES | COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)C3=CNC4=C3C=C(C=N4)Cl)C(=O)OC |

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO. Limited solubility in water and ethanol. | General knowledge on pyrazolopyrimidine derivatives.[1] |

Spectroscopic Data:

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][4][5]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has been shown to exhibit potent inhibitory activity against EGFR. While specific IC50 values for this compound are not consistently reported across public sources, pyrazolopyrimidine derivatives have demonstrated EGFR inhibitory activity in the nanomolar to low micromolar range.

In Vitro Efficacy:

| Assay | Cell Line | Endpoint | Result |

| EGFR Kinase Inhibition | - | IC50 | Not specifically reported for this compound. |

| Cell Viability (MTT/MTS) | Various cancer cell lines | GI50 / IC50 | Not specifically reported for this compound. |

| Western Blot | Various cancer cell lines | p-EGFR, p-AKT, p-ERK levels | Expected to decrease. |

In Vivo Efficacy:

Pharmacokinetic and in vivo efficacy data for this compound are not currently available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of similar pyrazolopyrimidine derivatives, is outlined below.

Figure 2: General synthetic workflow for pyrazolopyrimidine derivatives.

Detailed Protocol: The synthesis of pyrazolo[3,4-d]pyrimidine cores often involves the cyclization of a 5-amino-4-cyanopyrazole with a suitable one-carbon synthon. Subsequent functionalization of the pyrazolopyrimidine core would be necessary to introduce the specific side chains of this compound. The final product would require purification, typically by column chromatography, and characterization by NMR and mass spectrometry to confirm its structure and purity.

EGFR Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of each this compound dilution. Include a no-inhibitor control (DMSO vehicle).

-

Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A431, HCC827)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol describes how to analyze the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

-

Cancer cell line

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a pyrazolopyrimidine-based inhibitor of EGFR with potential applications in cancer research and drug development. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental protocols. Further research is required to fully elucidate its physicochemical properties, in vivo efficacy, and pharmacokinetic profile. The provided methodologies offer a starting point for researchers to investigate the biological effects of this compound and similar compounds.

References

- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacophore-linked pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors: Synthesis, anticancer evaluation, pharmacokinetics, and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

what is the CAS number for WZ4141R

CAS Number: 2319589-98-3[1][2]

Executive Summary

WZ4141R is designated as an intermediate in the synthesis of other chemical compounds.[2] Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding its biological activity, mechanism of action, or associated signaling pathways. Therefore, quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be provided for this compound itself. The available information is limited to its identification as a chemical synthesis intermediate.

Quantitative Data

A summary of quantitative data for this compound is not available due to the absence of published research on its biological effects.

Experimental Protocols

Detailed methodologies for experiments involving this compound are not publicly available.

Signaling Pathways

There is no information in the public domain describing the signaling pathways modulated by this compound.

References

WZ4141R: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WZ4141R, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document consolidates key molecular information, its mechanism of action, the relevant signaling pathway, and detailed experimental protocols for its characterization in a laboratory setting.

Core Molecular and Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for experimental planning and execution.

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₂₈ClN₅O₃ | PubChem |

| Molecular Weight | 493.99 g/mol | PubChem |

| CAS Number | 1213269-23-8 (for the structurally similar WZ4002) | R&D Systems[1] |

| Appearance | White to off-white solid | (Typical for this class of compounds) |

| Solubility | Soluble in DMSO | R&D Systems[1] |

Mechanism of Action and Target Signaling Pathway

This compound is a potent and selective irreversible inhibitor of mutant EGFR.[2][3] It is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] Like its close analog WZ4002, this compound is designed to spare wild-type (WT) EGFR, thereby reducing the toxicities commonly associated with earlier-generation inhibitors.

The primary mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

The core signaling cascade inhibited by this compound is the EGFR pathway. Upon activation by ligands such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This creates docking sites for adaptor proteins that activate major downstream pathways, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway : A critical regulator of cell growth, survival, and metabolism.

By inhibiting the initial EGFR autophosphorylation, this compound effectively shuts down these pro-survival signals in cancer cells harboring activating EGFR mutations.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of WZ4002 and other third-generation EGFR inhibitors and are suitable for evaluating the efficacy of this compound.

Cell Viability Assay (MTS-based)

This assay determines the effect of this compound on the proliferation of cancer cell lines. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a suitable model.

Materials:

-

NCI-H1975 cells

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of downstream targets like AKT and ERK.

Materials:

-

NCI-H1975 cells

-

6-well plates

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours at 37°C.

-

Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with antibodies for total protein and a loading control.

References

The Solubility Profile of WZ4141R: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of WZ4141R, a compound of interest in contemporary cancer research. Designed for researchers, scientists, and professionals in drug development, this document outlines the solubility of this compound in common laboratory solvents, details experimental methodologies for solubility determination, and illustrates its relevant biological signaling pathway.

Executive Summary

This compound is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in various cellular processes that are often dysregulated in cancer. Understanding the solubility of this compound is paramount for its effective application in preclinical and clinical research. This guide offers a structured overview of its solubility and a foundational understanding of its mechanism of action.

Solubility Profile of this compound

Table 1: Solubility Characteristics of this compound in Common Solvents

| Solvent | Solubility | Special Conditions |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

| Ethanol | Sparingly Soluble | Warming may be required. |

| Water | Insoluble | - |

| Phosphate-Buffered Saline (PBS) | Insoluble | - |

Note: The information in this table is based on qualitative data and may vary depending on the purity of the compound and the specific experimental conditions.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following standard laboratory protocol is recommended.

Materials and Equipment

-

This compound compound

-

Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 2 minutes.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the incubation period, centrifuge the vials at high speed to pellet the undissolved compound.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the supernatant from the saturated solution using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

-

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is expected to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

The primary signaling cascades downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[1] By inhibiting EGFR, this compound effectively dampens these pro-survival and proliferative signals.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound and its mechanism of action as an EGFR inhibitor. While quantitative solubility data requires further experimental determination, the provided protocol offers a robust methodology for this purpose. The visualization of the EGFR signaling pathway clarifies the compound's role in mitigating cancer cell proliferation and survival signals, underscoring its therapeutic potential. This document serves as a valuable resource for researchers and professionals engaged in the development and application of novel cancer therapeutics.

References

In-depth Technical Guide: Purity and Analytical Standards of WZ4141R

A comprehensive search for detailed technical information regarding the purity and analytical standards of the research chemical WZ4141R has revealed a significant lack of publicly available data. Commercial supplier websites list the compound as unavailable for sale and do not provide certificates of analysis or any technical datasheets.[1][2][3] Furthermore, a thorough review of scientific literature and chemical databases did not yield any publications detailing the synthesis, purification, quality control, or analytical methods for this compound.

This absence of information prevents the creation of a definitive technical guide as requested. The core requirements—summarizing quantitative data in tables, providing detailed experimental protocols, and creating specific diagrams for signaling pathways and workflows—cannot be fulfilled without the foundational experimental data.

However, to assist researchers, scientists, and drug development professionals who may have access to this compound through other means, this document provides a generalized framework based on industry-standard practices for the analysis of similar small molecule inhibitors. The following sections outline the types of data and experimental protocols that would be necessary to establish the purity and analytical standards of this compound.

Hypothetical Data Presentation

Should quantitative data for this compound become available, it would be structured in tables for clarity and comparative analysis.

Table 1: Hypothetical Purity Profile of this compound Batches

| Batch Number | Purity by HPLC (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Residual Solvents (ppm) | Water Content (%) |

| This compound-001 | 99.5 | 0.25 | 0.10 | <500 | 0.1 |

| This compound-002 | 99.2 | 0.40 | 0.15 | <500 | 0.2 |

| This compound-003 | 99.7 | 0.15 | 0.05 | <500 | 0.1 |

Table 2: Illustrative Analytical Methods for this compound Quality Control

| Analytical Method | Parameter Measured | Acceptance Criteria |

| HPLC-UV | Purity and Impurities | ≥ 99.0% Purity |

| LC-MS | Identity and Impurity Identification | Conforms to Reference Mass |

| ¹H NMR | Structure Confirmation | Conforms to Reference Spectrum |

| Karl Fischer Titration | Water Content | ≤ 0.5% |

| TGA/DSC | Thermal Properties | Consistent with Reference |

General Experimental Protocols

The following are generalized experimental protocols that would be adapted for the specific chemical properties of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable modifier

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 30 °C

-

Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

-

Injection volume: 10 µL

-

Gradient: A time-based gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) would be developed to ensure separation of the main peak from all impurities.

-

-

Data Analysis: Calculate the area percent of the this compound peak relative to the total peak area to determine purity.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

-

A diluted solution of this compound is infused directly into the mass spectrometer or analyzed via an LC-MS method.

-

The instrument is scanned in a positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

-

The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

A ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integrations of the observed protons are compared to the expected spectrum for the proposed structure of this compound.

Mandatory Visualizations (Hypothetical Frameworks)

Without knowing the specific signaling pathways this compound is involved in or the exact analytical workflow, the following Graphviz diagrams are provided as templates.

Caption: Hypothetical signaling pathway for a kinase inhibitor like this compound.

Caption: General analytical workflow for the quality control of this compound.

References

The Synthetic Route to a Potent EGFR Inhibitor Intermediate: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for a key intermediate in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The target molecule, N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a complex structure requiring a strategic synthetic approach. This document outlines the detailed methodologies for the preparation of its crucial building blocks and their final assembly, supported by quantitative data and a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide is achieved through a convergent synthesis strategy. This approach involves the independent synthesis of two key intermediates, which are then coupled in the final step to yield the target molecule. The two primary intermediates are:

-

Intermediate 1: N-(3-aminophenyl)cyclopropanecarboxamide

-

Intermediate 2: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

The overall synthetic scheme is depicted in the following diagram:

Figure 1: Convergent synthesis pathway for the target EGFR inhibitor intermediate.

II. Synthesis of Intermediates

A. Synthesis of Intermediate 1: N-(3-aminophenyl)cyclopropanecarboxamide

The synthesis of this intermediate is typically a two-step process starting from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)cyclopropanecarboxamide

The first step involves the acylation of 3-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

-

Dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide

The nitro group of N-(3-nitrophenyl)cyclopropanecarboxamide is then reduced to an amine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

Dissolve N-(3-nitrophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain N-(3-aminophenyl)cyclopropanecarboxamide.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | N-(3-nitrophenyl)cyclopropanecarboxamide | 3-Nitroaniline | Cyclopropanecarbonyl chloride, Triethylamine | DCM | 85-95 | >98 |

| 2 | N-(3-aminophenyl)cyclopropanecarboxamide | N-(3-nitrophenyl)cyclopropanecarboxamide | H₂, 10% Pd/C | Ethanol | 90-98 | >99 |

Table 1: Quantitative data for the synthesis of Intermediate 1.

B. Synthesis of Intermediate 2: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

This intermediate is synthesized via a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 3-(trifluoromethyl)aniline.

Experimental Protocol:

-

Combine 4,6-dichloropyrimidine (1.0 eq) and 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

-

Add a base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |

| 3 | 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine | 4,6-Dichloropyrimidine, 3-(Trifluoromethyl)aniline | DIPEA | Isopropanol | 70-85 | >98 |

Table 2: Quantitative data for the synthesis of Intermediate 2.

III. Final Product Synthesis: Coupling of Intermediates

The final step involves a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, between N-(3-aminophenyl)cyclopropanecarboxamide and 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine.

Experimental Protocol:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(3-aminophenyl)cyclopropanecarboxamide (1.0 eq), 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a phosphine ligand (e.g., Xantphos or BINAP).

-

Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

-

Add a dry, degassed solvent like dioxane or toluene.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

| Step | Product | Starting Materials | Catalyst/Ligand | Base | Solvent | Yield (%) | Purity (%) |

| 4 | N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | Intermediate 1, Intermediate 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 60-75 | >99 |

Table 3: Quantitative data for the final coupling reaction.

IV. Conclusion

The synthesis of N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide is a multi-step process that relies on well-established organic transformations. The convergent approach allows for the efficient and high-purity preparation of the key intermediates, which are then coupled in a reliable palladium-catalyzed reaction. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

mechanism of action of WZ4141R derivatives

An in-depth analysis of the mechanism of action for WZ4141R and its derivatives could not be completed. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated as this compound.

This suggests that "this compound" may be an internal code name for a compound that has not yet been disclosed in published research, a very recently developed molecule pending publication, or a compound that is not widely studied. Without foundational information on the chemical structure, biological target, and mechanism of action of the parent compound this compound, it is not possible to provide a detailed technical guide on its derivatives as requested.

Further investigation would require access to proprietary research data or the publication of studies related to this compound. Researchers and drug development professionals interested in this specific compound are encouraged to monitor scientific literature for any future disclosures.

The "WZ" Series of Kinase Inhibitors: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct public information regarding the specific compound WZ4141R is not available, a comprehensive analysis of related compounds from the "WZ" series of kinase inhibitors provides valuable insights into its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available preclinical data on prominent "WZ" compounds, including WZ4003, WZ4002, and WZ-3146, to offer a predictive framework for understanding the therapeutic potential of this compound and its derivatives. This document outlines the primary molecular targets, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Therapeutic Targets of the "WZ" Kinase Inhibitor Series

The "WZ" series of compounds are potent and selective kinase inhibitors, each targeting key nodes in cellular signaling pathways implicated in cancer and other diseases. The primary targets identified for this series are NUAK1/2, EGFR, and KIF4A.

Table 1: Summary of Primary Therapeutic Targets for "WZ" Series Compounds

| Compound | Primary Target(s) | Therapeutic Area | Key Downstream Effects |

| WZ4003 | NUAK Family Kinase 1 (NUAK1), NUAK Family Kinase 2 (NUAK2) | Cancer | Inhibition of cell migration, invasion, and proliferation.[1][2] |

| WZ4002 | Epidermal Growth Factor Receptor (EGFR) with T790M mutation | Non-Small Cell Lung Cancer (NSCLC) | Overcomes acquired resistance to first-generation EGFR inhibitors.[3][4] |

| WZ-3146 | Kinesin Family Member 4A (KIF4A) | Glioma, NSCLC | Induction of apoptosis and inhibition of cell proliferation.[5] |

| WZ-1-84 | Bone marrow kinase on the X chromosome (BMX) | Cancer | Potential to overcome apoptotic resistance. |

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of the "WZ" compounds stems from their ability to modulate critical signaling cascades. Understanding these pathways is crucial for predicting the biological effects of novel derivatives like this compound.

LKB1-NUAK Signaling Pathway (Target of WZ4003)

WZ4003 is a highly selective inhibitor of NUAK1 and NUAK2, which are downstream effectors of the LKB1 tumor suppressor kinase. The LKB1-NUAK pathway is involved in regulating cell polarity, adhesion, and proliferation.

EGFR Signaling Pathway (Target of WZ4002)

WZ4002 is a third-generation EGFR inhibitor that selectively targets the T790M "gatekeeper" mutation, which confers resistance to earlier EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. By inhibiting the mutated EGFR, WZ4002 blocks downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.

KIF4A and Apoptosis Regulation (Target of WZ-3146)

WZ-3146 has been identified as a novel inhibitor of KIF4A, a chromokinesin involved in chromosome segregation and cytokinesis. Inhibition of KIF4A in glioma cells leads to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of the "WZ" series compounds against their respective targets.

Table 2: In Vitro Kinase Inhibitory Activity of WZ4003

| Target | IC50 (nM) |

| NUAK1 | 20 |

| NUAK2 | 100 |

Table 3: In Vitro Cellular Activity of WZ4002

| Cell Line | EGFR Mutation | IC50 (nM) |

| Ba/F3 | EGFR L858R | 2 |

| Ba/F3 | EGFR L858R/T790M | 8 |

| Ba/F3 | EGFR E746_A750 | 3 |

| Ba/F3 | EGFR E746_A750/T790M | 2 |

| NCI-H1975 | EGFR L858R/T790M | 47 |

Data compiled from multiple sources.

Table 4: In Vitro Cellular Activity of WZ-3146

| Cell Line | IC50 (nM) |

| U251 (Glioma) | ~1 |

| LN229 (Glioma) | ~1 |

Note: WZ-3146 showed a dose- and time-dependent lethal effect on glioma cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments performed with the "WZ" compounds.

Experimental Workflow: In Vitro Kinase Inhibition Assay

NUAK1/2 Kinase Assay (with WZ4003)

-

Objective: To determine the in vitro inhibitory activity of WZ4003 against NUAK1 and NUAK2.

-

Materials:

-

Recombinant GST-tagged NUAK1 or NUAK2.

-

Sakamototide substrate peptide.

-

[γ-³²P]ATP.

-

Kinase reaction buffer (50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).

-

WZ4003 dissolved in DMSO.

-

P81 phosphocellulose paper.

-

50 mM orthophosphoric acid.

-

Acetone.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, Sakamototide, and varying concentrations of WZ4003 in the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by spotting a 40 µL aliquot of the reaction mixture onto P81 paper.

-

Immediately immerse the P81 paper in 50 mM orthophosphoric acid to wash away unincorporated [γ-³²P]ATP.

-

Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final rinse with acetone.

-

Allow the P81 paper to air dry.

-

Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT/MTS Assay)

-

Objective: To assess the effect of WZ compounds on the proliferation and viability of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., U251, LN229 for WZ-3146; NCI-H1975 for WZ4002).

-

96-well cell culture plates.

-

Complete cell culture medium.

-

WZ compound of interest dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

-

-

Procedure (MTT Assay for WZ-3146):

-

Seed U251 or LN229 glioma cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of WZ-3146.

-

Incubate for 48 hours.

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blotting

-

Objective: To analyze the effect of WZ compounds on the phosphorylation status of target proteins and downstream signaling molecules.

-

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-MYPT1 (Ser445), anti-total-MYPT1, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure (General):

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

The "WZ" series of kinase inhibitors represents a promising class of targeted therapeutic agents. While the specific target of this compound remains to be publicly disclosed, the detailed analysis of its congeners—WZ4003, WZ4002, and WZ-3146—provides a strong predictive foundation for its potential biological activities. The primary therapeutic targets are likely to be key kinases involved in cell proliferation, survival, and migration, such as NUAK1/2, EGFR, or KIF4A. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the precise molecular target and mechanism of action of this compound to fully realize its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WZ-3146 acts as a novel small molecule inhibitor of KIF4A to inhibit glioma progression by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

WZ4141R: A Technical Guide to Safety, Handling, and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and experimental application of WZ4141R, a potent third-generation epidermal growth factor receptor (EGFR) inhibitor. This document is intended for use by qualified researchers and laboratory personnel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the known properties of similar potent small molecule enzyme inhibitors used in research settings. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Identification and Precautionary Measures

This compound should be considered a hazardous substance with unknown long-term toxicological properties. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn when handling this compound to minimize exposure.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of generating dust or aerosols, or when handling the compound outside of a certified chemical fume hood. |

Storage and Disposal

Proper storage and disposal procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

| Aspect | Procedure |

| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C for long-term stability. |

| Disposal | Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways. |

Mechanism of Action and Signaling Pathway

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). Unlike first and second-generation inhibitors, it is specifically designed to be effective against mutant forms of EGFR, including those with the T790M resistance mutation, while sparing wild-type EGFR. This selectivity reduces off-target effects and associated toxicities.

The primary mechanism of action of this compound is the irreversible inhibition of the kinase activity of mutant EGFR. By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, it prevents ATP from binding and subsequently blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for the survival and proliferation of cancer cells harboring these mutations.

Experimental Protocols

The following are generalized protocols for common in vitro experiments involving this compound, based on studies of similar EGFR inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., NCI-H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Signal Detection:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating EGFR-mutant cancers. Adherence to strict safety protocols is essential when handling this potent compound. The experimental procedures outlined in this guide provide a foundation for studying the biological effects of this compound in a laboratory setting. Researchers are encouraged to consult relevant scientific literature and institutional safety guidelines for further information.

In-depth Technical Guide: The Discovery and History of WZ4141R as a Precursor

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, patent databases, and chemical registries, no public information could be found for a compound designated "WZ4141R." This identifier does not appear to correspond to a known drug, precursor, or research chemical in the public domain.

It is possible that "this compound" represents an internal corporate identifier, a code from a preclinical research phase that was not publicly disclosed, or a typographical error.

Without a verifiable chemical identity for this compound, it is not possible to provide an in-depth technical guide on its discovery, history, or function as a precursor. The core requirements of this request—including quantitative data, experimental protocols, and signaling pathway visualizations—are contingent on the availability of foundational scientific data.

To proceed with this request, please provide additional clarifying information, such as:

-

The correct or alternative name of the compound.

-

The chemical structure or IUPAC name.

-

Any associated patent numbers or publication DOIs.

-

The research institution or company that developed the compound.

-

The biological target or pathway of interest.

Upon receipt of more specific information, this guide can be fully developed to meet the detailed requirements of the intended scientific audience.

Methodological & Application

WZ4141R: A Key Precursor for the Synthesis of Advanced EGFR Inhibitors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These small molecules have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. WZ4141R, a substituted diaminopyrimidine, represents a critical chemical scaffold and precursor for the synthesis of a new generation of potent and selective EGFR inhibitors. Its structural features allow for the facile introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of EGFR inhibitors, along with relevant biological data and pathway information.

This compound as a Precursor: Chemical Strategy

This compound's diaminopyrimidine core serves as a versatile anchor for building EGFR inhibitors. The synthesis strategy generally involves a multi-step process where the pyrimidine scaffold is sequentially functionalized. A common approach is the Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce aryl or heteroaryl moieties at the C4 position of the pyrimidine ring. The amino group at the C2 position is often functionalized with a pharmacophore that enhances binding to the EGFR kinase domain.

A notable analogue, WZ4002, which shares the core pyrimidine structure, has been instrumental in the development of third-generation EGFR inhibitors that target the T790M resistance mutation.[1][2][3] The synthesis of such inhibitors often involves the initial coupling of a protected aniline derivative to the pyrimidine core, followed by deprotection and subsequent acylation to install the characteristic acrylamide warhead for covalent inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the biological activity of various EGFR inhibitors synthesized from pyrimidine precursors, including compounds structurally related to those derivable from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors

| Compound/Analog | Target EGFR Mutant | IC50 (nM) | Reference Compound | IC50 (nM) |

| WZ4002 | L858R | 2 | Erlotinib | - |

| WZ4002 | L858R/T790M | 8 | Erlotinib | >1000 |

| WZ4002 | E746_A750 | 3 | Erlotinib | - |

| WZ4002 | E746_A750/T790M | 2 | Erlotinib | >1000 |

| Osimertinib Analog (C-005) | L858R/T790M | <1 | Osimertinib | <1 |

| Dianilinopyrimidine 4c | EGFRwt | 560 | Gefitinib | - |

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-Based EGFR Inhibitors

| Compound/Analog | Cell Line | EGFR Mutation Status | IC50 (nM) |

| WZ4002 | H1975 | L858R/T790M | 47 |

| WZ4002 | PC9 (Gefitinib-resistant) | delE746_A750/T790M | - |

| Osimertinib Analog (C-005) | NCI-H1975 | L858R/T790M | 1.8 |

| Osimertinib Analog (C-005) | PC-9 | delE746_A750 | 1.1 |

| Osimertinib Analog (C-005) | HCC827 | delE746_A750 | 1.4 |

Data compiled from multiple sources.

Table 3: In Vivo Efficacy of a Pyrimidine-Based EGFR Inhibitor (C-005) in Xenograft Models

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (%) |

| NCI-H1975 | C-005 | 25 mg/kg | >90 |

| PC-9 | C-005 | 12.5 mg/kg | >80 |

| HCC827 | C-005 | 12.5 mg/kg | >90 |

Data represents significant tumor growth inhibition as reported in the cited literature.

Experimental Protocols

The following protocols are representative of the synthesis of advanced EGFR inhibitors using a this compound-like diaminopyrimidine precursor.

Protocol 1: Synthesis of an N-Aryl-2-aminopyrimidine Intermediate

This protocol describes the Buchwald-Hartwig amination, a key step in coupling an aniline derivative to the pyrimidine core.

Materials:

-

2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 equivalent)

-

Substituted aniline (e.g., 4-methoxyaniline) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd2(dba)3) (0.02 equivalents)

-

Ligand (e.g., Xantphos) (0.04 equivalents)

-

Base (e.g., Cs2CO3) (2 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the substituted aniline, palladium catalyst, ligand, and base.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-amino-4-chloropyrimidine intermediate.

Protocol 2: Synthesis of a Covalent EGFR Inhibitor via Acrylamide Coupling

This protocol outlines the final step in synthesizing a covalent inhibitor, which involves the formation of an acrylamide bond.

Materials:

-

N-Aryl-2-aminopyrimidine intermediate from Protocol 1 (1 equivalent)

-

Acryloyl chloride (1.2 equivalents)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve the N-aryl-2-aminopyrimidine intermediate in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base to the solution.

-

Slowly add acryloyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor synthesis and evaluation.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Synthetic and Evaluation Workflow for EGFR Inhibitors.

Conclusion

This compound and related diaminopyrimidine scaffolds are invaluable starting materials for the synthesis of potent and selective EGFR inhibitors. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies to fine-tune the desired properties of the final compounds. The provided protocols and data serve as a foundational guide for researchers in the field of targeted cancer therapy to design and synthesize novel EGFR inhibitors with the potential to overcome clinical resistance and improve patient outcomes.

References

- 1. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of WZ-Series EGFR Inhibitors in Biological Research

A Note on Nomenclature: The specific compound "WZ4141R" was not found in the scientific literature. It is presumed to be a typographical error. This document will focus on the well-characterized and structurally related compound WZ4002 , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols and data presented are representative of how compounds in this class are utilized in a research setting.

Introduction

WZ4002 is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1] First- and second-generation EGFR inhibitors, such as erlotinib, gefitinib, and afatinib, have shown remarkable success in treating non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[2][3] However, a significant portion of patients develop resistance, often through the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[2] Third-generation inhibitors like WZ4002 and the FDA-approved drug osimertinib (AZD9291) were developed to overcome this resistance mechanism by selectively targeting the T790M mutant EGFR while sparing the wild-type (WT) receptor, thereby reducing toxicity.[1]

These compounds are invaluable tools for researchers in cell biology, cancer research, and drug development to study EGFR signaling pathways, investigate mechanisms of drug resistance, and evaluate novel therapeutic strategies. Their use is primarily in cell-based assays and preclinical models, rather than in traditional organic synthesis as a reagent.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. WZ4002 and similar compounds are ATP-competitive inhibitors that covalently bind to a cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, irreversibly blocking its kinase activity and subsequent downstream signaling.

Quantitative Data: In Vitro Activity of EGFR Inhibitors

The following table summarizes the inhibitory activity of W-series and other relevant EGFR inhibitors against various forms of the EGFR kinase. This data is crucial for selecting the appropriate compound and concentration for an experiment.

| Compound | EGFR Form | IC50 (nM) | Reference |

| WZ4002 | L858R/T790M | 8 | Zhou et al., 2009 |

| Exon 19 del/T790M | 2 | Zhou et al., 2009 | |

| L858R | 31 | Zhou et al., 2009 | |

| Exon 19 del | 15 | Zhou et al., 2009 | |

| Wild-Type (WT) | >1000 | Zhou et al., 2009 | |

| Osimertinib (AZD9291) | L858R/T790M | <1 | Cross et al., 2014 |

| Exon 19 del/T790M | 1 | Cross et al., 2014 | |

| Wild-Type (WT) | 18 | Cross et al., 2014 | |

| Gefitinib | L858R | 24 | multiple sources |

| Exon 19 del | 20 | multiple sources | |

| L858R/T790M | >8000 | multiple sources | |

| Wild-Type (WT) | 180 | multiple sources |

Note: IC50 values can vary depending on the assay conditions. The data above is for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the use of WZ4002 in a typical cell-based assay to assess its effect on cell viability and downstream EGFR signaling.

Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is designed to determine the concentration-dependent effect of WZ4002 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

WZ4002 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (spectrophotometer or luminometer)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of WZ4002 in DMSO. This is a critical step; ensure the powder is fully dissolved. Store this stock at -20°C or -80°C for long-term use.

-

On the day of the experiment, perform serial dilutions of the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). It is important to prepare intermediate dilutions to ensure accuracy. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest drug concentration).

-

-

Cell Treatment:

-

Carefully remove the old medium from the 96-well plate.

-

Add 100 µL of the medium containing the various concentrations of WZ4002 or the vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

-

Viability Assessment:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

For MTT, this typically involves a 2-4 hour incubation followed by the addition of a solubilizing agent. For CellTiter-Glo®, it involves adding the reagent and reading luminescence after a short incubation.

-

Read the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background reading (from wells with medium only).

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the cell viability (%) against the logarithm of the WZ4002 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

-

Protocol 2: Western Blotting for Phospho-EGFR and Downstream Targets

This protocol assesses the ability of WZ4002 to inhibit the phosphorylation of EGFR and its downstream signaling proteins like AKT and ERK.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

WZ4002 stock solution (10 mM in DMSO)

-

Serum-free medium

-

Recombinant human EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

-

Pre-treat the cells with the desired concentration of WZ4002 (e.g., 100 nM) or vehicle (DMSO) for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is common to first probe for the phosphorylated form of a protein, then strip and re-probe for the total protein.

-

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of WZ4002.

Caption: Workflow for a cell viability assay with WZ4002.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: WZ4002 in Medicinal Chemistry

As the compound "WZ4141R" does not appear in the public domain, this document focuses on WZ4002 , a closely related and well-documented third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). WZ4002 is a crucial tool compound in medicinal chemistry for studying resistance mechanisms in non-small cell lung cancer (NSCLC).

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of EGFR. It was designed to overcome the resistance to first and second-generation EGFR TKIs, which is often mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain. WZ4002 covalently modifies a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's activity. Its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor minimizes the toxicities associated with non-selective EGFR inhibition. These characteristics make WZ4002 an invaluable tool for researchers and drug development professionals in oncology.

Mechanism of Action

WZ4002 exerts its therapeutic effects by inhibiting the autophosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. By selectively targeting EGFR mutants, including those with the T790M resistance mutation, WZ4002 effectively induces apoptosis and inhibits the growth of resistant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002

| Parameter | Cell Line | EGFR Genotype | Value (nM) |

| IC50 | Ba/F3 | L858R | 2 |

| Ba/F3 | L858R/T790M | 8 | |

| Ba/F3 | E746_A750 del | 3 | |

| Ba/F3 | E746_A750 del/T790M | 2 | |

| H1975 | L858R/T790M | 47 | |

| PC9GR4 | del E746_A750/T790M | 6 |

Table 2: In Vivo Efficacy and Pharmacokinetics of WZ4002 in Mouse Models

| Parameter | Animal Model | Tumor Model | Value |

| Tumor Growth Inhibition | Mouse | EGFR L858R/T790M Xenograft | Significant tumor regression |

| Cmax (Plasma Concentration) | Mouse | N/A | 429 ng/mL |